molecular formula C9H11N3O2 B1303881 3-Nitro-2-(1-pyrrolidinyl)pyridine CAS No. 26820-73-5

3-Nitro-2-(1-pyrrolidinyl)pyridine

Cat. No. B1303881
CAS RN: 26820-73-5
M. Wt: 193.2 g/mol
InChI Key: SMRXLVBZPIVHDZ-UHFFFAOYSA-N
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Description

“3-Nitro-2-(1-pyrrolidinyl)pyridine” is a compound with the molecular formula C9H11N3O2 . It has an average mass of 193.202 Da and a mono-isotopic mass of 193.085129 Da . The compound is part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Molecular Structure Analysis

The molecular structure of “3-Nitro-2-(1-pyrrolidinyl)pyridine” is characterized by a pyrrolidine ring attached to a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The reaction mechanism of pyridine compounds is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

“3-Nitro-2-(1-pyrrolidinyl)pyridine” is a low melting solid with a melting point of 102°C at 0.3mm Hg . It has a molecular weight of 193.21 .

Scientific Research Applications

  • Drug Discovery

    • Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • The methods of application or experimental procedures involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
    • The results show that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives

    • Pyrrolo[3,4-c]pyridine is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold .
    • Most of these derivatives have been studied as analgesic and sedative agents. Biological investigations have shown that pyrrolo[3,4-c]pyridines can be used to treat diseases of the nervous and immune systems. Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found .
    • The methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .
  • Nitration of Pyridine Compounds

    • Nitration of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
    • The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
    • From this, a series of 2-substituted-5-nitro-pyridines has been synthesized . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
  • Tobacco Alkaloid and Analgesic Activity

    • 3-(2-Pyrrolidinyl)pyridine is a tobacco alkaloid and the major Nicotine metabolite in the brain . It appears to activate different nAChR subtypes, has a better pharmacokinetic profile, and produces less toxicity than Nicotine .
    • Nornicotine shows a significant analgesic activity . This suggests potential applications in pain management and the development of new analgesic drugs .
  • Synthesis of Pyrazolo[3,4-b]pyridines

    • Pyrazolo[3,4-b]pyridines are another class of compounds that have been synthesized from pyridine derivatives . These compounds have been studied for their potential biomedical applications .
    • The methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .
  • Nitration of Pyridine Compounds

    • Nitration of pyridine at 350 °C gave a 12 % yield of 3-nitropyridine . This method could potentially be used to synthesize “3-Nitro-2-(1-pyrrolidinyl)pyridine” and other nitropyridine derivatives .
    • The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift .
    • From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

Safety And Hazards

The compound is classified under the GHS07 pictogram with the signal word “Warning”. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The pyrrolidine class of compounds, including “3-Nitro-2-(1-pyrrolidinyl)pyridine”, continues to be of great interest in drug discovery due to their diverse biological activities. Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-nitro-2-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-12(14)8-4-3-5-10-9(8)11-6-1-2-7-11/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRXLVBZPIVHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377479
Record name 3-nitro-2-(1-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-2-(1-pyrrolidinyl)pyridine

CAS RN

26820-73-5
Record name 3-nitro-2-(1-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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